Cyclopentyl-(4-fluoro-benzyl)-amine
Overview
Description
“Cyclopentyl-(4-fluoro-benzyl)-amine” is a compound that consists of a cyclopentyl group (a five-membered ring), a benzyl group (a benzene ring attached to a CH2 group), and an amine group (NH2). The benzyl group is substituted with a fluorine atom at the 4th position .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a cyclopentyl ring attached to a benzyl group through an amine linkage. The benzyl group would have a fluorine atom attached at the 4th position .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the amine group might participate in acid-base reactions, forming salts with acids. The benzyl group could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its structure. For instance, it would likely be a polar compound due to the presence of the amine group and the fluorine atom .Scientific Research Applications
Synthesis Methodologies and Chemical Properties
Fluorinated Heterocycles Synthesis : A study by Parmar and Rueping (2014) developed a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines. This process uses Selectfluor to afford fluorinated heterocycles, showcasing the dual role of Selectfluor as a fluorine source and a base, crucial for reactivity (Parmar & Rueping, 2014).
Cyclization Techniques for Herbicides : Johnson et al. (2015) modified the cascade cyclization of fluoroalkyl alkynylimines with primary amines to synthesize 4-amino-5-fluoropicolinates. This method facilitated access to picolinic acids with previously inaccessible alkyl or aryl substituents at the 6-position, aiming at potential herbicide applications (Johnson et al., 2015).
Material Science and Organic Chemistry Applications
Catalytic Applications in Amines Synthesis : Guo et al. (2019) investigated Ru/Nb2O5 catalysts with varied Nb2O5 morphologies for the reductive amination of cyclopentanone. The study highlights the catalyst's performance in synthesizing cyclopentylamine, a chemical widely used in pesticides, cosmetics, and medicines, demonstrating its best yield with 1% Ru/Nb2O5-L catalyst under mild conditions (Guo et al., 2019).
Photophysical Properties Influenced by Fluoro Substitution : Druzhinin et al. (2001) explored the influence of fluoro substitution on the photophysical properties of 4-(1-azetidinyl)benzonitrile derivatives in alkane solvents. The study found that fluoro-substituents significantly affect fluorescence quantum yields and decay times, providing insights into the role of fluorine in modifying electronic properties (Druzhinin et al., 2001).
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as 4-fluorobenzyl cyanide, are used in lithium-ion batteries (libs) to improve interfacial kinetics . The compound’s role in this context is to bridge the bulk electrolyte and interfacial chemistry, providing a pathway for promoting electrochemical kinetics in LIBs .
Mode of Action
It can be inferred from the related compound, 4-fluorobenzyl cyanide, that the compound may interact with its targets by tuning the li+ coordination chemistry based on solvent molecular engineering . This interaction weakens ion–dipole interaction (Li+ –solvents) but promotes coulombic attraction (Li+ –anions) at a normal Li salt concentration .
Biochemical Pathways
It is known that similar compounds can affect the solvation structure of li+ in lithium-ion batteries, which bridges the bulk electrolyte and interfacial chemistry . This suggests that the compound may have a role in influencing electrochemical pathways.
Result of Action
It is known that similar compounds can reduce the interfacial barrier in lithium-ion batteries, thus contributing to improved rate performance .
Action Environment
It is known that similar compounds can improve the interfacial kinetics in lithium-ion batteries, suggesting that the compound’s action may be influenced by the chemical environment within the battery .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]cyclopentanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUJIJXHVNXASI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.